An In-Depth Technical Guide to (1-benzyl-1H-pyrazol-4-yl)methanamine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (1-benzyl-1H-pyrazol-4-yl)methanamine: Properties, Synthesis, and Applications
Introduction
(1-benzyl-1H-pyrazol-4-yl)methanamine is a substituted pyrazole derivative featuring a benzyl group attached to the N1 position of the pyrazole ring and a methanamine group at the C4 position. This compound belongs to a class of nitrogen-containing heterocycles that are considered "privileged scaffolds" in medicinal chemistry.[1][2] The pyrazole core is metabolically stable and its versatile structure allows for rational modifications to interact with a wide array of biological targets.[2] Consequently, pyrazole derivatives have been successfully developed into drugs for treating inflammatory diseases, cancer, and infections.[1][3]
The specific structural motifs of (1-benzyl-1H-pyrazol-4-yl)methanamine—a flexible benzyl group for potential hydrophobic interactions, a rigid aromatic pyrazole core, and a nucleophilic primary amine for further derivatization—make it a highly valuable building block for drug discovery and development professionals. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, and an exploration of its reactivity and applications.
Physicochemical and Computed Properties
Experimental physicochemical data for (1-benzyl-1H-pyrazol-4-yl)methanamine is not extensively reported in publicly available literature. However, its core properties can be reliably predicted using computational models, which are summarized below. These values are essential for planning reactions, purification, and formulation studies.
| Property | Value | Source |
| IUPAC Name | (1-benzyl-1H-pyrazol-4-yl)methanamine | - |
| CAS Number | 936940-11-3 | [][5] |
| Molecular Formula | C₁₁H₁₃N₃ | [5] |
| Molecular Weight | 187.24 g/mol | [5] |
| Monoisotopic Mass | 187.11095 Da | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bonds | 3 | PubChem |
| Topological Polar Surface Area | 41.9 Ų | PubChem |
| Predicted XLogP3 | 0.7 | PubChem |
Note: All properties except for IUPAC Name, CAS Number, and Molecular Formula are computationally predicted.
Synthesis and Purification
The synthesis of (1-benzyl-1H-pyrazol-4-yl)methanamine is most effectively achieved via a two-step process starting from 1-benzyl-1H-pyrazole. This strategy involves the formylation of the pyrazole ring, followed by reductive amination of the resulting aldehyde intermediate. This route provides high regioselectivity and utilizes well-established, scalable chemical transformations.
Logical Synthesis Workflow
The overall workflow from starting material to purified product is outlined below. Each step includes a validation checkpoint to ensure the integrity of the process.
Caption: Workflow for Synthesis and Validation.
Experimental Protocol
Step 1: Synthesis of 1-benzyl-1H-pyrazole-4-carbaldehyde
This step utilizes the Vilsmeier-Haack reaction, an efficient method for formylating electron-rich heterocycles.[6][7] The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
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Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice-water bath.
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Add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous liquid. Allow the mixture to stir at 0°C for 30 minutes.
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Formylation: Dissolve 1-benzyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or an appropriate solvent like dichloroethane.
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Add the pyrazole solution dropwise to the Vilsmeier reagent at 0°C.
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After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80°C for 4-6 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice containing sodium acetate or sodium carbonate to neutralize the acid.
-
Stir the mixture until the ice has melted completely. The product often precipitates as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. If the product is an oil, extract it with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Validation: The crude aldehyde can be purified by recrystallization or column chromatography. Its identity should be confirmed by ¹H NMR before proceeding.
Step 2: Synthesis of (1-benzyl-1H-pyrazol-4-yl)methanamine
This transformation is a direct reductive amination of the aldehyde. Sodium triacetoxyborohydride or sodium cyanoborohydride are often chosen as reducing agents because they are mild and selective for the imine intermediate formed in situ, minimizing reduction of the starting aldehyde.[2]
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Reaction Setup: To a solution of 1-benzyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or 1,2-dichloroethane, add an excess of an ammonia source, such as ammonium acetate (5-10 equivalents).
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Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
-
Causality Note: These reducing agents are stable in protic solvents and selectively reduce the protonated imine over the carbonyl, which is a key to achieving high yields in a one-pot procedure.
-
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.
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Work-up: Quench the reaction by slowly adding dilute aqueous HCl. Basify the aqueous solution with aqueous NaOH (e.g., 1-2 M) to a pH > 10 to deprotonate the amine product.
-
Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purification: Purify the crude product using silica gel column chromatography, typically eluting with a gradient of dichloromethane/methanol containing a small amount of triethylamine (e.g., 0.5-1%) to prevent the amine from streaking on the acidic silica gel.
Spectral Analysis and Characterization
Thorough characterization is essential to confirm the identity and purity of the final compound. Below are the predicted spectral data based on analyses of structurally similar pyrazoles.[1][8]
Predicted NMR Spectral Data (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Pyrazole-H | ~7.55 | Singlet | 1H | H-5 |
| Pyrazole-H | ~7.45 | Singlet | 1H | H-3 |
| Benzyl-ArH | ~7.30-7.40 | Multiplet | 5H | Phenyl protons |
| Benzyl-CH₂ | ~5.30 | Singlet | 2H | N-CH₂-Ph |
| Amine-CH₂ | ~3.85 | Singlet | 2H | C-CH₂-NH₂ |
| Amine-NH₂ | ~1.60 | Broad Singlet | 2H | NH₂ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Pyrazole-C | ~138.5 | C-5 |
| Benzyl-C | ~136.0 | C-ipso |
| Pyrazole-C | ~129.5 | C-3 |
| Benzyl-C | ~129.0 | C-ortho/meta |
| Benzyl-C | ~128.3 | C-para |
| Benzyl-C | ~127.8 | C-ortho/meta |
| Pyrazole-C | ~118.0 | C-4 |
| Benzyl-CH₂ | ~54.5 | N-CH₂-Ph |
| Amine-CH₂ | ~36.0 | C-CH₂-NH₂ |
Infrared (IR) Spectroscopy
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3400-3250 cm⁻¹: N-H stretching (symmetric and asymmetric) of the primary amine.
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3100-3000 cm⁻¹: Aromatic and vinylic C-H stretching.
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2950-2850 cm⁻¹: Aliphatic C-H stretching (benzyl and aminomethyl CH₂).
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1600-1450 cm⁻¹: C=C and C=N stretching of the aromatic and pyrazole rings.
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1650-1550 cm⁻¹: N-H scissoring (bending) vibration.
Mass Spectrometry (MS)
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Electrospray Ionization (ESI-MS): Expected [M+H]⁺ peak at m/z = 188.1182.
Reactivity Profile and Derivatization Potential
(1-benzyl-1H-pyrazol-4-yl)methanamine possesses two primary sites of reactivity: the nucleophilic primary amine and the aromatic pyrazole ring.
Sources
- 1. rsc.org [rsc.org]
- 2. ineosopen.org [ineosopen.org]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [(1-Benzyl-1H-pyrazol-4-yl)methyl]amine | 936940-11-3 | FB133964 [biosynth.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
